



Application Notes and Protocols for Chlorimuron-ethyl

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Compound of Interest		
Compound Name:	Dimethoxy Chlorimuron	
Cat. No.:	B15288875	Get Quote

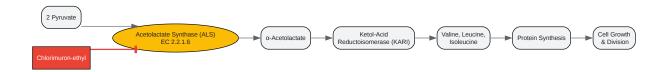
A Note on Terminology: The term "**Dimethoxy Chlorimuron**" is not a standard nomenclature for a registered herbicide. However, the widely used sulfonylurea herbicide, Chlorimuron-ethyl, contains a dimethoxypyrimidine moiety. It is highly probable that inquiries regarding "**Dimethoxy Chlorimuron**" are referring to Chlorimuron-ethyl. These application notes and protocols are therefore focused on Chlorimuron-ethyl.

Chlorimuron-ethyl is a selective, pre- and post-emergence herbicide used for the control of broadleaf weeds in crops such as soybeans and peanuts.[1][2] It is a member of the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates. [3]

Mechanism of Action: Inhibition of Acetolactate Synthase

Chlorimuron-ethyl's herbicidal activity stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1][4] By blocking ALS, Chlorimuron-ethyl halts cell division and plant growth, ultimately leading to plant death.[1]





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Figure 1: Mechanism of action of Chlorimuron-ethyl via inhibition of the acetolactate synthase (ALS) pathway.

Experimental Protocols Acetolactate Synthase (ALS) Inhibition Assay Protocol

This protocol is adapted from methodologies for determining ALS activity and its inhibition.[4][5]

Objective: To determine the inhibitory effect of Chlorimuron-ethyl on acetolactate synthase activity in plant tissue extracts.

Materials:

- Plant tissue (e.g., young leaves of a susceptible species)
- Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM EDTA, 10 mM
 MgCl2, 10% (v/v) glycerol, and 1 mM dithiothreitol (DTT)
- Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0) containing 20 mM MgCl2 and 2 mM thiamine pyrophosphate (TPP)
- Substrate Solution: 100 mM sodium pyruvate in Assay Buffer
- Chlorimuron-ethyl stock solution (in a suitable solvent like acetone or DMSO, with appropriate solvent controls)
- Stop Solution: 6 N H2SO4
- Color Reagent A: 0.5% (w/v) creatine



- Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)
- Microplate reader
- 96-well microplates

Procedure:

- Enzyme Extraction:
 - Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold Extraction Buffer using a mortar and pestle.
 - Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
 - Collect the supernatant containing the crude ALS enzyme extract.
- Inhibition Assay:
 - \circ In a 96-well microplate, add 10 μ L of various concentrations of Chlorimuron-ethyl solution (or solvent control).
 - Add 40 μL of the enzyme extract to each well.
 - Pre-incubate the plate at 37°C for 15 minutes.
 - To initiate the reaction, add 50 μL of the Substrate Solution to each well.
 - Incubate the plate at 37°C for 1 hour.
- Detection:
 - Stop the reaction by adding 25 μL of Stop Solution to each well.
 - Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.
 - Add 50 μL of Color Reagent A to each well.
 - Add 50 μL of Color Reagent B to each well.



- Incubate at 60°C for 15 minutes for color development.
- Measure the absorbance at 525 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of ALS inhibition for each Chlorimuron-ethyl concentration relative to the solvent control.
 - Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

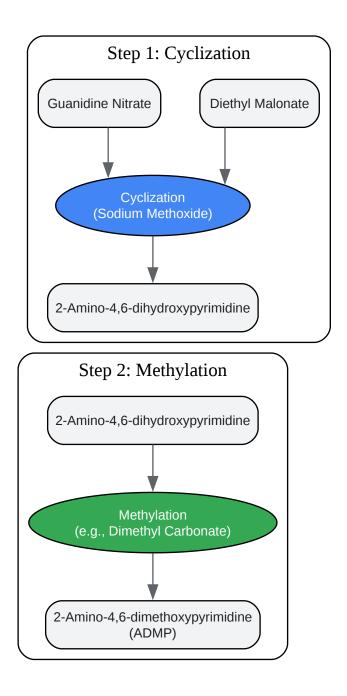
Component	Volume (μL)	Concentration
Enzyme Extract	40	-
Chlorimuron-ethyl/Solvent	10	Variable
Substrate (Pyruvate)	50	100 mM
Stop Solution (6N H2SO4)	25	-
Color Reagent A (Creatine)	50	0.5% (w/v)
Color Reagent B (α-naphthol)	50	5% (w/v)
Total Volume	225	

Table 1: Reagent volumes and concentrations for the ALS inhibition assay.

Synthesis of Chlorimuron-ethyl Intermediate: 2-Amino-4,6-dimethoxypyrimidine

The synthesis of Chlorimuron-ethyl involves the preparation of key intermediates, one of which is 2-amino-4,6-dimethoxypyrimidine. Several synthetic routes have been described in the literature.[6][7][8]





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Figure 2: A generalized workflow for the synthesis of 2-amino-4,6-dimethoxypyrimidine.

Protocol Outline for 2-Amino-4,6-dimethoxypyrimidine Synthesis:

This protocol is a generalized representation based on published methods.[7]

• Cyclization to form 2-Amino-4,6-dihydroxypyrimidine:



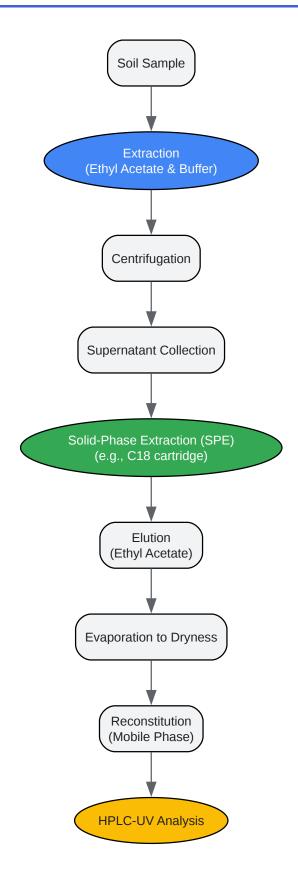
- Guanidine nitrate and diethyl malonate are reacted in the presence of a base, such as sodium methoxide, in a solvent like methanol.
- The reaction mixture is typically heated under reflux.
- The resulting 2-amino-4,6-dihydroxypyrimidine is isolated, for example, by adjusting the pH to precipitate the product.
- Methylation to form 2-Amino-4,6-dimethoxypyrimidine:
 - The 2-amino-4,6-dihydroxypyrimidine is methylated. A greener approach utilizes dimethyl carbonate as the methylating agent, often in the presence of a catalyst.
 - The reaction is carried out at elevated temperatures in an autoclave.
 - The product, 2-amino-4,6-dimethoxypyrimidine, is purified by recrystallization from a suitable solvent like ethyl acetate.

The final synthesis of Chlorimuron-ethyl involves the reaction of 2-amino-4,6-dimethoxypyrimidine with an appropriate sulfonyl chloride derivative, specifically 2-(ethoxycarbonyl)benzenesulfonyl isocyanate or a related precursor.

Analytical Protocol: Determination of Chlorimuron-ethyl Residues in Soil by HPLC

This protocol provides a method for the extraction, cleanup, and quantification of Chlorimuronethyl residues in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is based on established procedures for sulfonylurea herbicide analysis. [9]





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Figure 3: Workflow for the analysis of Chlorimuron-ethyl residues in soil.



Procedure:

- Sample Preparation and Extraction:
 - Weigh 100 g of soil into a centrifuge bottle.
 - Add 25 mL of 0.03 M phosphate buffer (pH 3.0) and 100 mL of ethyl acetate.
 - Shake the mixture for 15 minutes.
 - Centrifuge at 3000 RPM for 10 minutes.
 - Collect the ethyl acetate (supernatant) layer.
 - Repeat the extraction on the soil pellet and combine the supernatants.
- Sample Cleanup (Solid-Phase Extraction SPE):
 - Condition a C18 SPE cartridge with acetonitrile.
 - Pass the combined ethyl acetate extract through the SPE cartridge.
 - Elute the Chlorimuron-ethyl from the cartridge with ethyl acetate.
- · Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the initial HPLC mobile phase.
- HPLC Analysis:
 - Inject the reconstituted sample into the HPLC system.
 - Quantify the Chlorimuron-ethyl concentration by comparing the peak area to a calibration curve prepared from certified reference standards.



Parameter	Condition 1[9]	Condition 2[3]
Column	Zorbax® SB-Cyano followed by Zorbax®-ODS	C18
Mobile Phase	Isocratic: 35% Acetonitrile / 65% 0.03 M Phosphate Buffer (pH 3.0)	Gradient or Isocratic with Acetonitrile and acidified water
Flow Rate	Not specified	1.0 mL/min (typical)
Detection	UV at 240 nm	Diode Array Detector (DAD) at 235-260 nm
Injection Volume	200 μL	20 μL (typical)

Table 2: Example HPLC conditions for Chlorimuron-ethyl analysis.

Application Notes

- Herbicidal Spectrum: Chlorimuron-ethyl is effective against a wide range of broadleaf weeds.
- Phytotoxicity: The persistence of Chlorimuron-ethyl in the soil can be influenced by factors such as soil type, irrigation, and microbial activity, which may affect the phytotoxicity to subsequent crops.[5]
- Environmental Fate: The degradation of Chlorimuron-ethyl in the environment occurs through both chemical hydrolysis and biodegradation.[10]
- Resistance: As with other ALS-inhibiting herbicides, the development of resistance in weed populations is a concern.

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